molecular formula C8H14N2O3S B2892355 Ethyl (morpholin-4-ylcarbonothioyl)carbamate CAS No. 40398-28-5

Ethyl (morpholin-4-ylcarbonothioyl)carbamate

Cat. No.: B2892355
CAS No.: 40398-28-5
M. Wt: 218.27
InChI Key: GJSLGIVNGKJHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Ethyl (morpholin-4-ylcarbonothioyl)carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Safety and Hazards

The safety data sheet for a related compound, Ethyl N-ethylcarbamate, indicates that it is a combustible liquid that causes skin and eye irritation. It may cause respiratory irritation and is suspected of causing cancer . It’s important to handle such compounds with care, using personal protective equipment as required .

Future Directions

While the future directions for Ethyl (morpholin-4-ylcarbonothioyl)carbamate specifically are not mentioned in the search results, there is ongoing research into the reduction of ethyl carbamate in alcoholic beverages. For example, microorganisms are being used to control the content of ethyl carbamate precursors in fermented grains, which has been proven as an effective method to reduce ethyl carbamate in alcoholic beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (morpholin-4-ylcarbonothioyl)carbamate typically involves the reaction of morpholine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (morpholin-4-ylcarbonothioyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl (morpholin-4-ylcarbonothioyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modify the activity of these targets by forming covalent bonds or through non-covalent interactions. The exact pathways and molecular targets depend on the specific application and context of use .

Properties

IUPAC Name

ethyl N-(morpholine-4-carbothioyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S/c1-2-13-8(11)9-7(14)10-3-5-12-6-4-10/h2-6H2,1H3,(H,9,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSLGIVNGKJHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl isothiocyanatoformate (5 g, 38.2 mmol) was dissolved in THF (50 mL) and cooled to 0° C. Morpholine (3.99 mL, 45.8 mmol) was added dropwise over 2 min. The reaction mixture was stirred for 3 h. The solvent was evaporated to give (morpholin-4-yl-carbothioyl)carbamic acid ethyl ester (8.3 g, 38 mmol) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.99 mL
Type
reactant
Reaction Step Two

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